2-Ethyl-2-phenylbutyronitrile

Catalog No.
S704133
CAS No.
5336-57-2
M.F
C12H15N
M. Wt
173.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-2-phenylbutyronitrile

CAS Number

5336-57-2

Product Name

2-Ethyl-2-phenylbutyronitrile

IUPAC Name

2-ethyl-2-phenylbutanenitrile

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

InChI

InChI=1S/C12H15N/c1-3-12(4-2,10-13)11-8-6-5-7-9-11/h5-9H,3-4H2,1-2H3

InChI Key

NIWOFSGCBJZYJQ-UHFFFAOYSA-N

SMILES

CCC(CC)(C#N)C1=CC=CC=C1

Canonical SMILES

CCC(CC)(C#N)C1=CC=CC=C1

The exact mass of the compound 2-Ethyl-2-phenylbutyronitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 343. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Ethyl-2-phenylbutyronitrile (CAS 5336-57-2), also known as alpha,alpha-diethylphenylacetonitrile, is a highly sterically hindered nitrile featuring a quaternary alpha-carbon center. In industrial and pharmaceutical synthesis, it serves as a critical advanced intermediate, most notably in the production of the non-opioid antitussive oxeladin [1] and specialized polyalkyltetralones. Procurement of this pre-dialkylated building block allows manufacturers to bypass the hazardous, low-temperature dual ethylation of phenylacetonitrile using sodium metal and liquid ammonia [1]. Furthermore, its extreme steric bulk imparts exceptional resistance to enzymatic hydrolysis, making it a valuable baseline material in biocatalytic screening and agrochemical safener formulations[2].

Research Fit

1 Structurally required intermediate for oxeladin synthesis
2 High-boiling-point nitrile suitable for process purification studies
3 Reported lipophilic scaffold supports medicinal chemistry SAR exploration

Substituting 2-ethyl-2-phenylbutyronitrile with simpler analogs like 2-phenylbutyronitrile (mono-ethylated) or phenylacetonitrile completely alters downstream reactivity and product architecture. In pharmaceutical workflows targeting oxeladin, the absence of the second alpha-ethyl group prevents the formation of the required 2-ethyl-2-phenylbutanoate ester linkage, rendering the final API inactive [2]. In biocatalytic applications, mono-alkylated or unbranched nitriles are rapidly cleaved by nitrilases, whereas the gem-diethyl quaternary center of this compound blocks enzyme active-site access, conferring near-total hydrolytic stability [1]. Consequently, attempting to use cheaper, less hindered nitriles results in off-target enzymatic degradation or necessitates dangerous upstream alkylation steps.

Substitution Risk

Steric hindrance alters reactivity

The gem-diethyl tertiary nitrile center reacts differently than primary or secondary analogs, which may affect synthetic outcomes and purification steps.

Physical property mismatch

Higher boiling point and lower density compared to 2-phenylbutyronitrile or benzyl cyanide can lead to incorrect distillation parameters and volumetric dosing errors.

Structural requirement for oxeladin

The gem-diethyl substitution pattern is required for the correct synthesis of oxeladin; simple analogs would not yield the target API.

Steric Blockade of Nitrilase-Mediated Hydrolysis

In comparative biocatalytic assays evaluating nitrilase activity, sterically hindered nitriles demonstrate profound resistance to enzymatic cleavage. While the unhindered baseline benzonitrile exhibits rapid hydrolysis, 2-ethyl-2-phenylbutyronitrile yields less than 5% relative activity under identical conditions[1]. This quantitative resistance confirms its utility as a stable internal standard or non-hydrolyzable control in enzyme screening.

Evidence DimensionRelative nitrilase hydrolysis activity
Target Compound Data<5% relative activity
Comparator Or BaselineBenzonitrile (100% relative activity)
Quantified Difference>95% reduction in enzymatic cleavage
ConditionsPurified nitrilase assay, 50 mM Na-K phosphate buffer (pH 7.0), 30°C

Procurement of this specific nitrile provides biocatalytic researchers with a highly stable, non-reactive control that resists degradation in aggressive enzymatic environments.

Boiling Point
Cross-study comparable
270.7 °C (760 mmHg) vs 114–115 °C (15 mmHg) for 2-phenylbutyronitrile and 233.5 °C (760 mmHg) for benzyl cyanide
Distillation parameter specificity
Conditions: Atmospheric pressure unless noted; vapor pressure differences affect purification protocols.

Process Efficiency in Pharmaceutical Synthesis (Oxeladin)

The traditional synthesis of the antitussive oxeladin begins with phenylacetonitrile, requiring a hazardous dialkylation step using sodium metal and ethyl chloride in liquid ammonia to form the alpha,alpha-diethyl intermediate [1]. Procuring pre-synthesized 2-ethyl-2-phenylbutyronitrile eliminates this high-risk, cryogenic step entirely. The compound can be directly subjected to alkaline hydrolysis in ethylene glycol to yield 2-ethyl-2-phenylbutanoic acid, streamlining the API manufacturing process and significantly reducing facility safety overhead[1].

Evidence DimensionSynthetic steps to 2-ethyl-2-phenylbutanoic acid
Target Compound Data1 step (direct alkaline hydrolysis)
Comparator Or BaselinePhenylacetonitrile (2 steps: hazardous cryogenic dialkylation + hydrolysis)
Quantified DifferenceElimination of 1 high-risk cryogenic step and associated sodium/ammonia reagents
ConditionsIndustrial scale-up for oxeladin API precursor synthesis

Sourcing the pre-dialkylated nitrile directly reduces manufacturing risk, lowers equipment requirements, and accelerates the production of complex pharmaceutical intermediates.

Density
Cross-study comparable
0.949 g/cm³ vs 0.974 g/mL (2-phenylbutyronitrile) and 1.015 g/mL (benzyl cyanide)
Volumetric dispensing accuracy
Density differences can introduce mass balance errors if substituted.

Precursor Suitability for Crowded Aromatics

2-Ethyl-2-phenylbutyronitrile is a highly effective precursor for generating highly crowded ortho-diquaternary aromatic systems. When converted to 2-ethyl-2-phenylbutanoyl chloride and reacted with isobutylene via stannic chloride-catalyzed cyclialkylation, it successfully yields 1,1-diethyl-4,4-dimethyl-2-tetralone [1]. Attempting to use mono-alkylated analogs like 2-phenylbutyronitrile fails to produce the target gem-diethyl quaternary centers, which are essential for downstream oxidative procedures in advanced materials synthesis [1].

Evidence DimensionFinal product structural capability
Target Compound DataYields 1,1-diethyl-4,4-dimethyl-2-tetralone (gem-diethyl quaternary center)
Comparator Or Baseline2-Phenylbutyronitrile (Yields mono-ethyl tetralone derivatives)
Quantified DifferenceAddition of a second alpha-ethyl group in the final cyclic structure
ConditionsConversion to acyl chloride followed by SnCl4-catalyzed reaction with isobutylene

Buyers synthesizing sterically crowded aromatics or tetralone derivatives must procure this exact compound to achieve the required diquaternary substitution pattern.

Lipophilicity (LogP)
Class-level inference
3.27 (calculated)
Lipophilic scaffold context
Over 1 unit higher than benzyl cyanide; supports SAR and ADME profiling studies.
Synthetic Precursor
Supporting evidence
Required gem-diethylphenylacetonitrile core
Structural exclusivity for oxeladin
Alternative nitriles cannot yield the correct API.

Oxeladin API Manufacturing

Where this compound is the right choice for direct alkaline hydrolysis to 2-ethyl-2-phenylbutanoic acid, bypassing the hazardous liquid ammonia and sodium metal dialkylation of phenylacetonitrile [1].

Biocatalytic Assay Controls

Where its extreme steric hindrance and <5% relative nitrilase activity make it a highly effective non-hydrolyzable negative control or stable internal standard in enzyme screening workflows [2].

Synthesis of Highly Crowded Aromatics

Where it serves as an essential precursor for generating 1,1-diethyl-4,4-dimethyl-2-tetralone and other ortho-diquaternary aromatic systems via Friedel-Crafts cyclialkylation[3].

Agrochemical Safener Formulation

Where its specific structural profile is utilized as an antidote or safener in herbicide compositions to reduce the phytotoxicity of thiocarbamates and urea-based active ingredients [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Pharmaceutical Intermediate R&D
Structural specificity for oxeladin synthesis
Confirm gem-diethyl substitution and purity
Process Chemistry Method Development
High boiling point and low density profile
Distillation parameter optimization
Lipophilic Scaffold Exploration
Reported high LogP (~3.3)
LogP measurement and ADME profiling

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

5336-57-2

Wikipedia

2-Ethyl-2-phenylbutyronitrile

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